REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.Cl.[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12][NH2:13].C(N(CC)CC)C.[C:22]([S-:24])#[N:23].[K+].II>CC#N>[C:2]([C:3]1[S:24][C:22](=[NH:23])[N:13]([CH2:12][CH:11]=[C:10]([CH3:14])[CH3:9])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(C)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(=CCN)C
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
KSCN
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Na2S2O5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with 8 mL of MeCN
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to 50° C
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The resulting solid was used without further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |